

Application Notes and Protocols for Measuring 5-Lipoxygenase Inhibition by ICI 211965

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Compound of Interest

Compound Name: ICI 211965

Cat. No.: B1674351

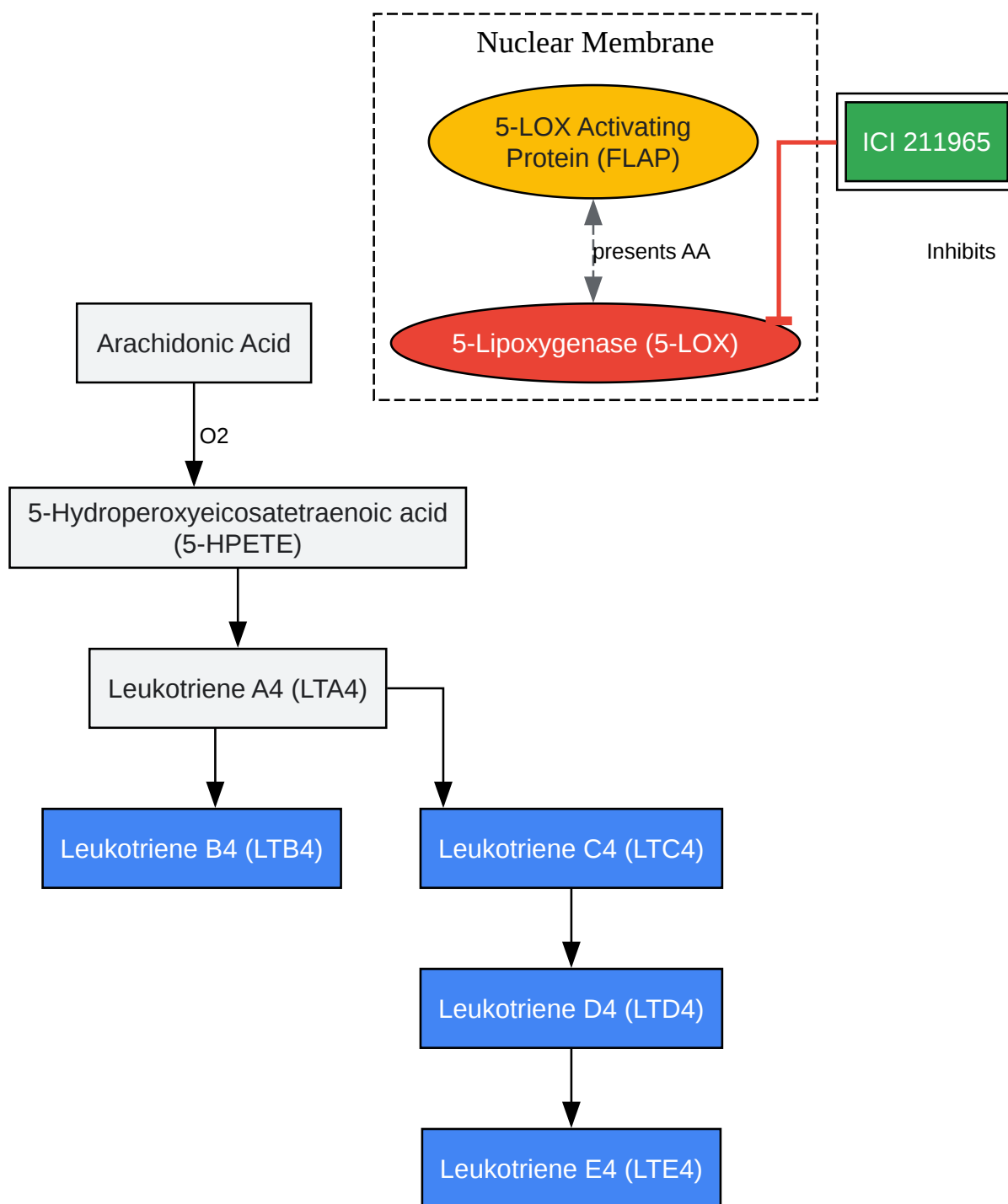
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Introduction

5-Lipoxygenase (5-LOX) is a critical enzyme in the biosynthesis of leukotrienes, which are potent lipid mediators involved in inflammatory and allergic responses.[1][2][3] The enzyme catalyzes the conversion of arachidonic acid into leukotriene A4 (LTA4), the precursor for other leukotrienes.[1][4] Due to their pro-inflammatory properties, inhibiting 5-LOX is a key therapeutic strategy for a range of diseases, including asthma and arthritis.[2] **ICI 211965** (also known as ZM-211965) is a selective and potent, orally active inhibitor of 5-lipoxygenase.[5][6][7] These application notes provide detailed protocols for measuring the inhibitory activity of **ICI 211965** against 5-LOX.

5-Lipoxygenase Signaling Pathway

The following diagram illustrates the 5-lipoxygenase pathway, which is part of the larger arachidonic acid metabolism cascade. The pathway begins with the release of arachidonic acid and is catalyzed by 5-LOX to produce various leukotrienes. **ICI 211965** exerts its inhibitory effect on the 5-LOX enzyme, thereby blocking the synthesis of these inflammatory mediators.



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Caption: 5-Lipoxygenase signaling pathway and the inhibitory action of **ICI 211965**.

Quantitative Data Summary

The inhibitory potency of **ICI 211965** is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for **ICI 211965** in different experimental systems.

Experimental System	Measured Product	IC50 Value	Reference
Zymosan-stimulated plasma-free mouse macrophages	Leukotriene C4 (LTC4)	0.5 nM	[8]
A-23187-stimulated human whole blood	Leukotriene B4 (LTB4)	0.07 µM	[8]

Experimental Protocols

Several methods can be employed to measure the inhibition of 5-LOX by **ICI 211965**. These range from cell-free enzyme assays to cell-based functional assays.

Protocol 1: Fluorometric 5-Lipoxygenase Inhibitor Screening Assay

This protocol is adapted from commercially available kits and provides a high-throughput method for screening 5-LOX inhibitors.[\[9\]](#)[\[10\]](#) The assay measures the fluorescence generated from a probe that reacts with the hydroperoxide products of the 5-LOX reaction.[\[10\]](#)

Materials:

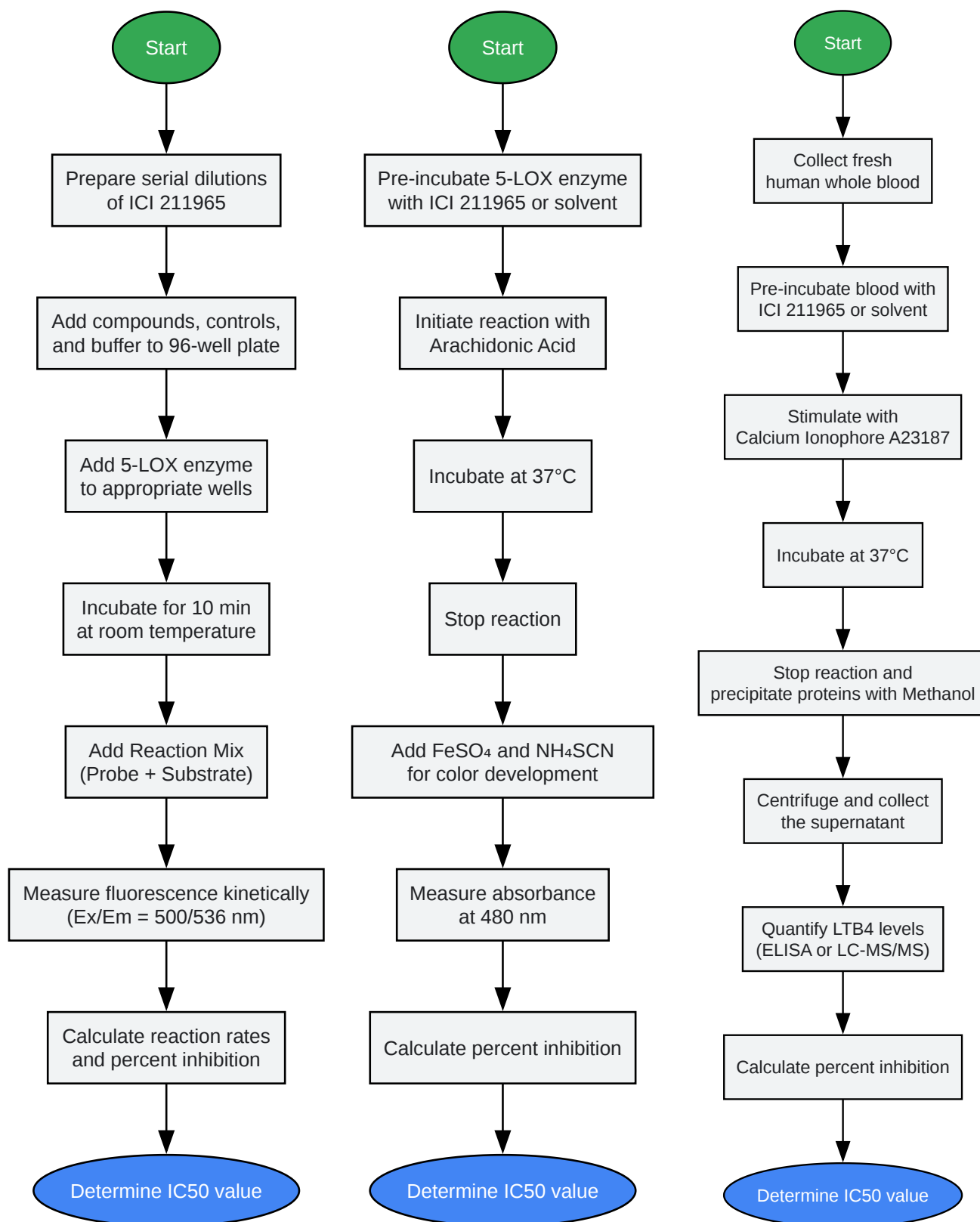
- 5-LOX Enzyme
- LOX Assay Buffer
- LOX Probe
- LOX Substrate (e.g., Arachidonic Acid)
- **ICI 211965**

- Positive Control Inhibitor (e.g., Zileuton)[[9](#)]
- 96-well white plate with a flat bottom
- Fluorometric microplate reader (Ex/Em = 500/536 nm)

Procedure:

- Compound Preparation: Prepare a stock solution of **ICI 211965** in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
- Assay Plate Preparation:
 - Add 2 μ L of the **ICI 211965** dilutions to the 'Test Compound' wells.
 - Add 2 μ L of solvent to the 'Enzyme Control' and 'Solvent Control' wells.
 - Add 2 μ L of the positive control inhibitor to the 'Inhibitor Control' wells.
 - Add LOX Assay Buffer to bring the volume in each well to 40 μ L.
- Enzyme Addition:
 - Prepare a solution of 5-LOX enzyme in LOX Assay Buffer.
 - Add 10 μ L of the enzyme solution to the 'Test Compound', 'Solvent Control', and 'Inhibitor Control' wells. Do not add enzyme to the 'Background Control' wells.
 - Mix gently and incubate the plate at room temperature for 10 minutes, protected from light.
- Reaction Initiation:
 - Prepare the Reaction Mix containing LOX Assay Buffer, LOX Probe, and LOX Substrate according to the kit manufacturer's instructions.
 - Add 50 μ L of the Reaction Mix to all wells.
- Measurement:

- Immediately place the plate in the microplate reader.
- Measure the fluorescence in kinetic mode at Ex/Em = 500/536 nm every 30-60 seconds for 30-40 minutes.[\[10\]](#)
- Data Analysis:
 - Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
 - Calculate the percent inhibition for each concentration of **ICI 211965** using the formula: % Inhibition = [(Rate_of_Solvent_Control - Rate_of_Test_Compound) / Rate_of_Solvent_Control] x 100
 - Plot the percent inhibition against the log concentration of **ICI 211965** to determine the IC50 value.

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